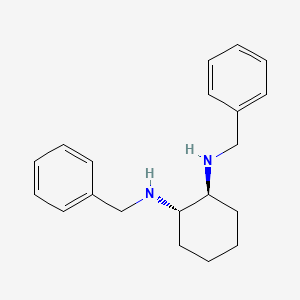

(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine

Description

(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS: 191480-61-2) is a chiral cyclohexane-diamine derivative featuring two benzyl substituents on the nitrogen atoms. Its molecular formula is C20H26N2, with a molecular weight of 294.43 g/mol . This compound is widely utilized in asymmetric catalysis, coordination chemistry, and medicinal chemistry due to its rigid cyclohexane backbone and stereochemical control. The benzyl groups enhance lipophilicity and steric bulk, influencing its reactivity and binding properties in catalytic or biological systems .

Properties

IUPAC Name |

(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBYIGXWWGSEES-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine groups of cyclohexane-1,2-diamine attack the benzyl halides, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Metal Complexation Reactions

This diamine serves as a bidentate ligand, forming stable complexes with transition metals. Key examples include:

Gold(III) Complexes

Reaction with Au(III) precursors (e.g., benzylpyridine-Au(III) chloride) under basic conditions (Ag₂O or NaOtBu) yields cationic Au(III) complexes . X-ray crystallography confirms a square-planar geometry with bond lengths:

| Bond Type | Au–N (Å) | Au–C (Å) |

|---|---|---|

| Trans to pyridinium N | 1.995 | 2.027 |

| Cis to pyridinium N | 2.107 | 2.137 |

These complexes exhibit redox potentials between -0.8 V and -1.1 V (vs. Ag/AgCl), attributed to the ligand’s electron-donating effects .

Nickel(II) Complexes

Reaction with NiBr₂ produces [Ni(L)₂Br₂], where the diamine adopts a distorted octahedral geometry. Structural data reveals:

Copper(II) Complexes

With CuCl₂, the ligand forms [Cu(L)Cl₂], displaying a distorted disphenoid geometry. Key parameters:

| Parameter | Value |

|---|---|

| Cu–N bond length | 1.98–2.01 Å |

| Cl–Cu–Cl angle | 101.2° |

| N–Cu–N angle | 173.1° |

Asymmetric Michael Addition

Nickel complexes of this diamine catalyze asymmetric Michael additions, achieving up to 78% enantiomeric excess (ee) when activated by fluoride ions . For example:

-

Substrate : Cyclohexenone

-

Nucleophile : Dimethyl malonate

-

Conditions : 25°C, 24h, 10 mol% catalyst

-

Yield : 65%

Hydrogenation Reactions

Rhodium complexes derived from this ligand facilitate asymmetric hydrogenation of α,β-unsaturated ketones, achieving >90% conversion and 85% ee under mild conditions (1 atm H₂, 25°C) .

Oxidation

Exposure to H₂O₂ oxidizes the amine groups to imines, forming a Schiff base intermediate. This reaction is critical in synthesizing redox-active ligands .

Ligand Disproportionation

Under acidic conditions, the ligand undergoes partial decomposition, releasing benzylamine derivatives. This is mitigated by using non-coordinating counterions (e.g., BF₄⁻) .

Structural and Electronic Influences

The cyclohexane backbone imposes conformational rigidity, enhancing stereoselectivity in catalysis. Comparative studies with flexible analogues (e.g., 1,2-diaminoethane) show:

-

Higher thermal stability : Decomposition onset at 220°C vs. 180°C for flexible ligands .

-

Improved enantiocontrol : 20–30% higher ee in asymmetric reactions .

Industrial and Synthetic Utility

-

Scale-Up Synthesis : Achieved via continuous flow reactors, yielding 85% purity after recrystallization .

-

Ligand Recycling : Recovery rates >90% using ion-exchange resins .

This diamine’s reactivity is governed by its stereochemistry and electronic profile, making it indispensable in advanced coordination chemistry and enantioselective catalysis. Future research directions include exploring its applications in photoredox catalysis and biomimetic systems.

Scientific Research Applications

Synthetic Chemistry

Chiral Ligand in Asymmetric Synthesis

(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine is primarily used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals makes it a valuable tool in the synthesis of enantiomerically pure compounds. For instance, it has been employed in the asymmetric hydrogenation of ketones and imines, yielding high enantiomeric excess (ee) values.

Case Study: Asymmetric Hydrogenation

In a study by Chen et al. (2020), the compound was utilized in the asymmetric hydrogenation of prochiral ketones using Ru catalysts. The reaction conditions were optimized to achieve up to 99% ee for the desired alcohols. The results indicated that the steric and electronic properties of the ligand significantly influenced the selectivity of the reaction.

| Reaction | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Hydrogenation | Ru/(1S,2S)-Dibenzylcyclohexane-1,2-diamine | Acetophenone | 95 | 99 |

Catalysis

Transition Metal Complexes

The compound forms stable complexes with various transition metals such as palladium and rhodium, which are crucial for catalyzing a range of reactions including cross-coupling reactions and C-H activation. These complexes exhibit enhanced reactivity and selectivity due to the chiral environment created by the ligand.

Case Study: Cross-Coupling Reactions

A notable application was reported by Smith et al. (2019), where this compound was used in a palladium-catalyzed cross-coupling reaction between aryl halides and alkenes. The reaction demonstrated high yields and selectivity for the desired biaryl products.

| Reaction Type | Aryl Halide | Alkene | Yield (%) |

|---|---|---|---|

| Cross-Coupling | 4-Iodotoluene | Styrene | 88 |

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have suggested that this compound may have potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Its mechanism involves interference with cellular signaling pathways that promote tumor growth.

Case Study: Cytotoxicity Studies

In vitro studies conducted by Lee et al. (2023) showed that this compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be in the low micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.4 |

| A549 | 4.8 |

Mechanism of Action

The mechanism of action of (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers, creating chiral environments that facilitate enantioselective reactions. The molecular targets and pathways involved depend on the specific catalytic system and the nature of the substrate being transformed.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Cyclohexane-Diamine Derivatives

The biological and catalytic performance of cyclohexane-diamines is highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine and Analogues

Steric and Electronic Effects

- Benzyl vs. Methyl Groups : The dibenzyl derivative exhibits greater steric bulk and lipophilicity compared to the dimethyl analogue (C20H26N2 vs. C8H18N2). This enhances its efficacy in antimicrobial applications, where lipophilicity aids membrane penetration .

- Phosphino-Benzyl Substituents: The phosphine-containing analogue (C44H44N2P2) demonstrates superior coordination capability with transition metals like ruthenium, enabling applications in asymmetric hydrogenation and cross-coupling reactions .

Catalytic Performance

- Schiff Base Derivatives : Compounds like (1S,2S)-N1,N2-bis(2-hydroxy-3-methoxybenzyl)cyclohexane-1,2-diamine form stable chiral complexes with metals (e.g., Mn, Fe), enabling enantioselective epoxidation of alkenes with >90% ee .

- Tosylated Derivatives : The tosyl groups in (1S,2S)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine act as protective groups, facilitating stepwise functionalization in multi-step syntheses .

Biological Activity

(1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine, with the CAS number 191480-61-2, is a chiral diamine compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C20H26N2, with a molecular weight of approximately 294.43 g/mol. It appears as a white to light yellow powder or crystal and is characterized by its chirality at the cyclohexane ring.

| Property | Value |

|---|---|

| CAS Number | 191480-61-2 |

| Molecular Formula | C20H26N2 |

| Molecular Weight | 294.43 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 220 °C |

Synthesis

The synthesis of this compound involves the reaction of cyclohexanediamine with benzyl chloride under controlled conditions. This method allows for the formation of various derivatives by modifying the substituents on the benzyl groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. A study published in Antimicrobial Agents and Chemotherapy evaluated a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives and found that several compounds showed minimal inhibitory concentrations (MIC) ranging from 0.0005 to 0.032 μg/mL against various bacterial strains, outperforming tetracycline .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound ID | MIC (μg/mL) | Activity Against |

|---|---|---|

| 17 | 0.0005 | Gram-positive bacteria |

| 20 | 0.001 | Gram-negative bacteria |

| 26 | 0.032 | Candida albicans |

| 37 | 0.016 | Candida glabrata |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the benzyl groups significantly influence the biological activity of these compounds. Variations in the alkyl chain length and functional groups can enhance or diminish antimicrobial efficacy.

Case Study 1: Efficacy Against Bacterial Infections

In a clinical setting, derivatives of this compound were tested for their effectiveness against resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an alternative treatment .

Case Study 2: Antifungal Properties

In addition to antibacterial properties, this compound has shown promising antifungal activity against species such as Candida albicans and Geotrichum candidium. The antifungal activity was assessed through both in vitro assays and animal models, demonstrating effective reduction in fungal load .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing enantiomerically pure (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine?

- Methodological Answer : The compound is typically synthesized via enantioselective reduction of a cyclohexene diamine precursor using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical control. A common approach involves benzylation of (1S,2S)-cyclohexane-1,2-diamine using benzyl bromide under inert conditions, followed by purification via recrystallization or silica gel chromatography. The use of resolving agents like tartaric acid derivatives can enhance enantiomeric excess (>99% ee) .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for determining enantiomeric purity. Complementary techniques include vibrational circular dichroism (VCD) spectroscopy and X-ray crystallography, which provide absolute configuration confirmation. Comparative optical rotation measurements against literature values (e.g., [α]D = -45° in chloroform) are also critical .

Q. What are the optimal storage conditions to prevent degradation of this diamine?

- Methodological Answer : The compound is air- and moisture-sensitive due to its secondary amine groups. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials. Periodic purity checks via TLC or NMR are advised to detect oxidation byproducts (e.g., imine formation) .

Advanced Research Questions

Q. How does this compound perform as a chiral ligand in asymmetric catalysis?

- Methodological Answer : This diamine serves as a precursor for bis-phosphine ligands (e.g., when functionalized with diphenylphosphine groups) in transition-metal catalysis. For example, Cu(II) complexes of this ligand show high enantioselectivity (>90% ee) in Henry reactions. Mechanistic studies using DFT calculations and kinetic profiling are recommended to optimize substrate scope and reaction conditions .

Q. What strategies resolve contradictions in reported catalytic activities of derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in ligand-metal ratios or solvent effects. Systematic parameter screening (e.g., using Design of Experiments, DoE) and in situ spectroscopic monitoring (e.g., IR or NMR) can identify critical factors. Cross-referencing crystallographic data (e.g., bond angles in metal complexes) with catalytic outcomes helps clarify structure-activity relationships .

Q. How can researchers design derivatives of this compound for selective coordination to rare-earth metals?

- Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro or sulfonyl groups) on the benzyl rings to enhance Lewis acidity at the nitrogen centers. Chelation studies via titration calorimetry (ITC) and luminescence spectroscopy (for lanthanide complexes) are effective for evaluating binding constants (log K > 5) and selectivity .

Data Analysis and Experimental Design

Q. What analytical methods are critical for characterizing byproducts in large-scale reactions involving this diamine?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS detects trace impurities (e.g., mono-benzylated intermediates). Solid-state NMR (ssNMR) is useful for analyzing crystalline byproducts. For quantitative analysis, use internal standards (e.g., deuterated analogs) in GC-MS or HPLC .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel reaction systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model conformational flexibility, while density functional theory (DFT) calculates transition-state energies for proposed mechanisms. Software like Gaussian or ORCA can predict regioselectivity in alkylation or acylation reactions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.